molecular formula C14H7ClO2 B1299042 9-Fluorenone-4-carbonyl chloride CAS No. 7071-83-2

9-Fluorenone-4-carbonyl chloride

Cat. No.: B1299042
CAS No.: 7071-83-2
M. Wt: 242.65 g/mol
InChI Key: XKCGWCQMEUASJF-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

9-Fluorenone-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the functionalization of amino acids. It reacts with both primary and secondary amino acids to produce stable and highly fluorescent derivatives . This interaction is crucial for sensitive and efficient chromatographic determination and resolution of amino acids on a teicoplanin chiral stationary phase . The compound’s ability to form fluorescent derivatives makes it an essential reagent in high-performance liquid chromatography (HPLC) and other analytical techniques.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with amino acids, leading to the formation of fluorescent derivatives that can be easily detected and analyzed . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to produce stable fluorescent derivatives allows researchers to study these cellular processes in detail.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with amino acids. It acts as an electrophilic reagent, reacting with nucleophiles such as amines, amino acids, and amino alcohols in an alkaline medium . This reaction results in the formation of stable and highly fluorescent derivatives, which can be used for sensitive and efficient chromatographic determination and resolution . The compound’s ability to produce fluorescent derivatives enhances its utility in various biochemical analyses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the resolution of amino acids using this compound is not reproducible under certain conditions, such as the elution of either water- or acetonitrile-based mobile phases . This variability in resolution highlights the importance of optimizing experimental conditions to achieve consistent results.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluorenone-4-carbonyl chloride typically involves the chlorination of 9-fluorenone-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in the presence of a catalytic amount of dimethylformamide (DMF) as a solvent . The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 9-Fluorenone-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.

    Catalysts: DMF and pyridine.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 9-Fluorenone-4-carbonyl chloride is unique due to its high reactivity and stability, making it suitable for sensitive and efficient chromatographic determination. Its fluorescent properties also provide an advantage in analytical applications compared to other derivatizing agents .

Properties

IUPAC Name

9-oxofluorene-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCGWCQMEUASJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346171
Record name 9-Fluorenone-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7071-83-2
Record name 9-Fluorenone-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7071-83-2
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Synthesis routes and methods

Procedure details

The following steps are suitable for synthesizing some charge transport materials of this invention involving a linking reaction as described in the following. In the first step, diphenic acid or its derivative is dissolved in large access of concentrated sulfuric acid and the solution is heated at approximately 70° C. for about 10 minutes. The product, 9-fluorenone-4-carboxylic acid or its derivative, is isolated. In the second step, 9-fluorenone-4-carboxylic acid or its derivative is chlorinated with thionyl chloride to form 9-fluorenone-4-carbonyl chloride or its derivative. Then, 9-fluorenone-4-carbonyl chloride or its derivative reacts with a diol, a dithiol, a diamine, a hydroxylamine, a hydroxythiol, or a thioamine in the presence of triethylamine. Non-limiting examples of suitable dithiol are 4,4′-thiobisbenzenethiol, 1,4-benzenedithiol, 1,3-benzenedithiol, sulfonyl-bis(benzenethiol), 2,5-dimecapto-1,3,4-thiadiazole, 1,2-ethanedithiol, 1,3-propanedithiol, 1,4-butanedithiol, 1,5-pentanedithiol, and 1,6-hexanedithiol. Non-limiting examples of suitable diols are 2,2′-bi-7-naphtol, 1,4-dihydroxybenzene, 1,3-dihydroxybenzene, 10,10-bis(4-hydroxyphenyl)anthrone, 4,4′-sulfonyldiphenol, bisphenol, 4,4′-(9-fluorenylidene)diphenol, 1,10-decanediol, 1,5-pentanediol, diethylene glycol, 4.4′-(9-fluorenylidene)-bis(2-phenoxyethanol), bis(2-hydroxyethyl) terephthalate, bis[4-(2-hydroxyethoxy)phenyl] sulfone, hydroquinone-bis (2-hydroxyethyl)ether, and bis(2-hydroxyethyl) piperazine. Non-limiting examples of suitable diamine are diaminoarenes, and diaminoalkanes. Non-limiting examples of suitable hydroxylamine are p-aminophenol and fluoresceinamine. Non-limiting examples of suitable hydroxythiol are monothiohydroquinone and 4-mercapto-1-butanol. Non-limiting example of suitable thioamine is p-aminobenzenethiol. The intermediate product is isolated and dried. Then, the intermediate product is reacted with malononitrile in the presence of piperidine to form the dimeric electron transport material, which can be purified and dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for 9-Fluorenone-4-carbonyl chloride as a chiral derivatizing agent for amino acid enantiomers?

A1: this compound (FCC) acts as an electrophilic reagent. [] The carbonyl chloride group (-COCl) readily reacts with the nucleophilic amino group (-NH2) present in amino acids. This reaction forms a stable amide bond, resulting in a diastereomeric derivative of the amino acid. These diastereomers, unlike enantiomers, possess different physical properties, allowing for their separation using chromatographic techniques like high-performance liquid chromatography (HPLC). []

Q2: The research mentions using a "teicoplanin phase" for enantiomeric separation. What is the role of teicoplanin in this context?

A2: Teicoplanin is a chiral selector, often used as a stationary phase in chiral chromatography. [] When incorporated into the stationary phase, it creates a chiral environment. As the derivatized amino acid enantiomers pass through the column, they interact differently with the teicoplanin based on their three-dimensional structure. This differential interaction leads to distinct retention times for each enantiomer, ultimately achieving separation. []

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